N'-[(E)-(3-nitrophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-nitrophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a complex organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 3-nitrobenzaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-nitrophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. For example, oxidation of the benzoindazole core can lead to the formation of quinone derivatives.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide in acetic acid.
Substitution: Sodium methoxide, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Reduction: Formation of N’-[(E)-(3-aminophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide.
Oxidation: Formation of quinone derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may facilitate binding to enzymes or receptors, leading to modulation of their activity. Additionally, the benzoindazole core may interact with nucleic acids or proteins, affecting cellular processes such as DNA replication, transcription, and translation.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-hydroxyphenyl)methylidene]-5-neopentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- N’-[(E)-(3-phenoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-(4-tert-butylphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N’-[(E)-(3-nitrophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H15N5O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C19H15N5O3/c25-19(23-20-11-12-4-3-6-14(10-12)24(26)27)18-16-9-8-13-5-1-2-7-15(13)17(16)21-22-18/h1-7,10-11H,8-9H2,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
SVEVDLWYZJZQNB-RGVLZGJSSA-N |
Isomeric SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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